

Application Notes: Measuring the Potency of Tyk2-IN-18-d5 in Cellular Assays

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Compound of Interest

Compound Name: Tyk2-IN-18-d5

Cat. No.: B12377966

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Introduction

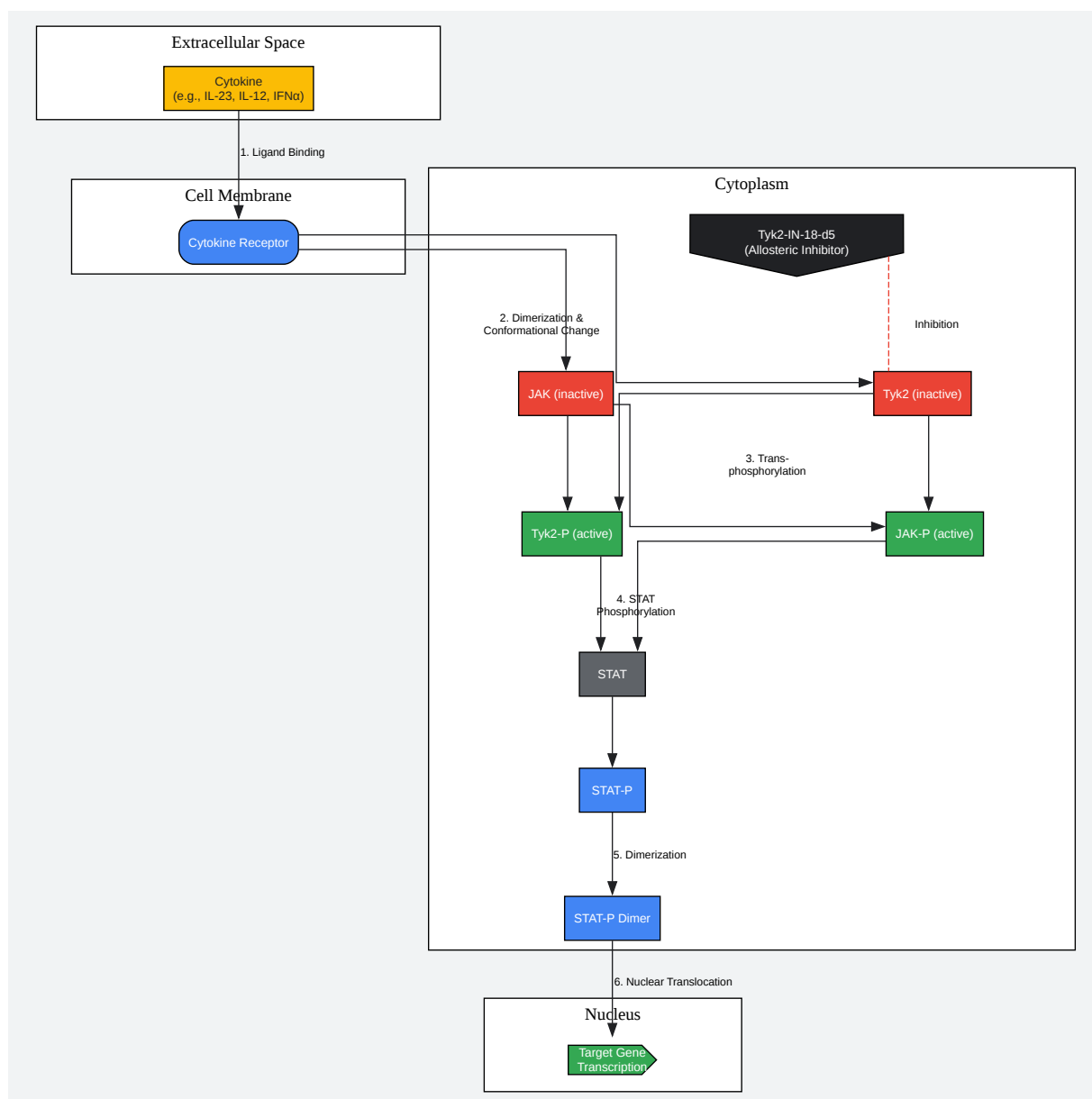
Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[1][2][3] It plays a critical role in the signal transduction of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][4][5][6][7] These signaling pathways are integral to immune responses and their dysregulation is implicated in the pathogenesis of various immune-mediated inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.[1][4][8][9] **Tyk2-IN-18-d5** is a deuterated, allosteric inhibitor that selectively targets the pseudokinase (JH2) domain of Tyk2.[10] This mechanism allows for high selectivity over other JAK family members, which is a desirable trait for minimizing off-target effects.[11][12]

These application notes provide detailed protocols for assessing the cellular potency of **Tyk2-IN-18-d5** by measuring its effect on cytokine-induced STAT (Signal Transducer and Activator of Transcription) phosphorylation.

Tyk2 Signaling Pathway

Upon cytokine binding (e.g., IL-12, IL-23, Type I IFN) to their respective receptors, Tyk2 and another associated JAK family member (like JAK1 or JAK2) are brought into close proximity.[6][8] This induces their trans-phosphorylation and activation. The activated kinases then phosphorylate tyrosine residues on the cytokine receptor's intracellular domain, creating docking sites for STAT proteins.[3] Recruited STATs are subsequently phosphorylated by the

JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription, which drives inflammatory responses.[3][4][8]



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Caption: The Tyk2-mediated cytokine signaling pathway.

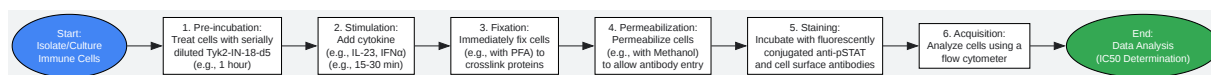
Experimental Protocols

The primary method for assessing the potency of Tyk2 inhibitors in a cellular context is to measure the inhibition of cytokine-induced STAT phosphorylation. This can be accomplished using several techniques, most commonly flow cytometry or plate-based immunoassays like AlphaLISA.

Protocol 1: Phospho-STAT (pSTAT) Flow Cytometry Assay

This protocol details the measurement of IL-23-induced STAT3 phosphorylation or IFN α -induced STAT1 phosphorylation in human peripheral blood mononuclear cells (PBMCs) or relevant T-cell lines (e.g., Kit225).[9]

Experimental Workflow



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Caption: Experimental workflow for a phospho-STAT flow cytometry assay.

Materials:

- Human PBMCs or Kit225 T-cells
- RPMI 1640 medium with 10% FBS
- **Tyk2-IN-18-d5**
- Recombinant human IL-23 or IFN α
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 90% ice-cold Methanol)

- Fluorochrome-conjugated antibodies (e.g., Alexa Fluor 647 anti-pSTAT3 (pY705), PE anti-pSTAT1 (pY701), and antibodies for cell surface markers like CD3, CD4)
- 96-well U-bottom plates
- Flow Cytometer

Procedure:

- **Cell Preparation:** Isolate PBMCs using a density gradient or culture Kit225 T-cells. Resuspend cells in assay medium at a concentration of $1-2 \times 10^6$ cells/mL.
- **Compound Plating:** Prepare serial dilutions of **Tyk2-IN-18-d5** in DMSO and then dilute into assay medium. Add the compound dilutions to a 96-well plate. Include vehicle-only (DMSO) controls.
- **Pre-incubation:** Add 100 μ L of the cell suspension to each well of the compound plate. Incubate for 1 hour at 37°C, 5% CO₂.
- **Cytokine Stimulation:** Prepare a stock of cytokine (e.g., IL-23 or IFN α) at 2x the final desired concentration. Add the cytokine solution to all wells except the "unstimulated" controls. Incubate for 15-30 minutes at 37°C.
- **Fixation:** Stop the stimulation by immediately adding Fixation Buffer. Incubate for 15 minutes at room temperature.
- **Permeabilization:** Centrifuge the plate, discard the supernatant, and resuspend the cell pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
- **Staining:** Wash the cells with PBS containing 1% BSA. Resuspend the cells in a cocktail of fluorochrome-conjugated antibodies against the target pSTAT and cell surface markers. Incubate for 45-60 minutes at room temperature, protected from light.
- **Acquisition:** Wash the cells and resuspend in PBS. Acquire data on a flow cytometer, collecting events for each sample.

- **Data Analysis:** Gate on the cell population of interest (e.g., CD4+ T-cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition. Normalize the data with the "stimulated vehicle control" as 0% inhibition and the "unstimulated control" as 100% inhibition. Plot the percent inhibition against the log concentration of **Tyk2-IN-18-d5** and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This protocol offers a high-throughput, plate-based alternative to flow cytometry for measuring pSTAT levels in cell lysates.[9]

Materials:

- Human T-cell line (e.g., Kit225)
- Assay medium (e.g., HBSS)
- **Tyk2-IN-18-d5**
- Recombinant human IFN α
- AlphaLISA pSTAT1 (Tyr701) Cellular Detection Kit (or other relevant pSTAT target)
- 384-well white microplates
- Plate reader capable of AlphaLISA detection

Procedure:

- **Cell Seeding:** Seed Kit225 cells into a 384-well plate at a density of 1×10^5 cells/well in HBSS. Incubate for 2 hours at 37°C, 5% CO₂. [9]
- **Compound Treatment:** Treat cells with serially diluted **Tyk2-IN-18-d5** for 1 hour. [9]
- **Cytokine Stimulation:** Stimulate the cells with IFN α (e.g., 80 ng/mL final concentration) for 15 minutes. [9]

- Cell Lysis: Add Lysis Buffer provided in the AlphaLISA kit to each well and incubate according to the manufacturer's instructions.
- Detection: Add the AlphaLISA Acceptor bead and Biotinylated Antibody mixture to the lysate. Incubate as recommended.
- Signal Development: Add the Donor beads and incubate in the dark.
- Plate Reading: Read the plate on an AlphaLISA-compatible plate reader.
- Data Analysis: Calculate percent inhibition relative to vehicle-treated stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Determine IC50 values by non-linear regression analysis.

Data Presentation

The potency of **Tyk2-IN-18-d5** should be evaluated across multiple Tyk2-dependent pathways to confirm its mechanism of action and selectivity. The results are typically summarized in a table of IC50 values.

Assay	Cell Type	Stimulus	Endpoint	Tyk2-IN-18-d5 IC50 (nM)	Selectivity vs. JAK1/2 Pathway
Tyk2/JAK2 Pathway	Human PBMCs	IL-12	pSTAT4	e.g., 18	N/A
Tyk2/JAK1 Pathway	Kit225 T-cells	IFN α	pSTAT1	e.g., 50	N/A
JAK1/JAK2 Pathway	Human PBMCs	GM-CSF	pSTAT5	e.g., >8000	>444-fold
JAK1/JAK3 Pathway	Human PBMCs	IL-15	pSTAT5	e.g., >10000	>555-fold

Note: IC50 values are hypothetical examples based on published data for similar selective Tyk2 inhibitors.^{[11][12][13]} Actual results will vary. The selectivity is calculated by dividing the IC50 of

the off-target pathway by the IC50 of the on-target pathway.

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